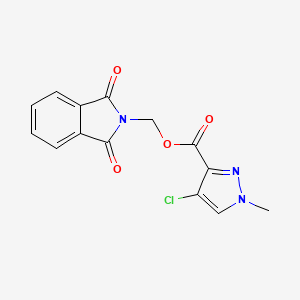![molecular formula C17H25N3 B10878852 3-{[4-(butan-2-yl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10878852.png)
3-{[4-(butan-2-yl)piperazin-1-yl]methyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(butan-2-yl)piperazin-1-yl]methyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a piperazine ring substituted with a butan-2-yl group and an indole moiety, making it a unique structure with potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(butan-2-yl)piperazin-1-yl]methyl}-1H-indole typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Butan-2-yl Group: The piperazine ring is then alkylated with butan-2-yl halide in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Indole Moiety: The final step involves the reaction of the substituted piperazine with indole-3-carboxaldehyde under reductive amination conditions using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[4-(butan-2-yl)piperazin-1-yl]methyl}-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
3-{[4-(butan-2-yl)piperazin-1-yl]methyl}-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{[4-(butan-2-yl)piperazin-1-yl]methyl}-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind with high affinity to various biological targets, leading to modulation of their activity. The piperazine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-indole-3-carboxaldehyde: A precursor in the synthesis of indole derivatives.
4-(butan-2-yl)piperazine: A structural analog with similar pharmacological properties.
N-(1H-indol-3-ylmethyl)piperazine: A compound with a similar core structure but different substituents.
Uniqueness
3-{[4-(butan-2-yl)piperazin-1-yl]methyl}-1H-indole is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other indole derivatives. The combination of the indole moiety with a substituted piperazine ring makes it a versatile compound for various applications in scientific research and drug development.
Propriétés
Formule moléculaire |
C17H25N3 |
|---|---|
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
3-[(4-butan-2-ylpiperazin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C17H25N3/c1-3-14(2)20-10-8-19(9-11-20)13-15-12-18-17-7-5-4-6-16(15)17/h4-7,12,14,18H,3,8-11,13H2,1-2H3 |
Clé InChI |
WHJLBEVOVNXEKK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1CCN(CC1)CC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Methylphenoxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10878771.png)
![2-[5-(4-Nonylphenyl)-1,3,4-oxadiazol-2-YL]phenol](/img/structure/B10878772.png)
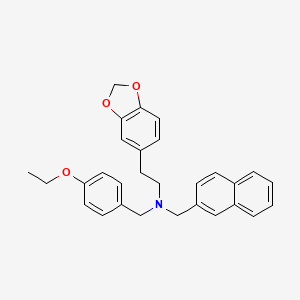
![7-(furan-2-ylmethyl)-5,6-dimethyl-3-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10878780.png)
![N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methoxybenzohydrazide](/img/structure/B10878791.png)
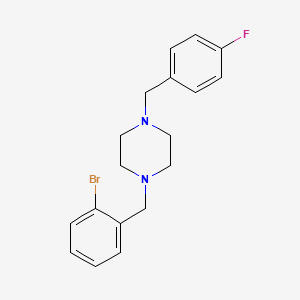
![1-Benzyl-2,3-diphenyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine](/img/structure/B10878799.png)
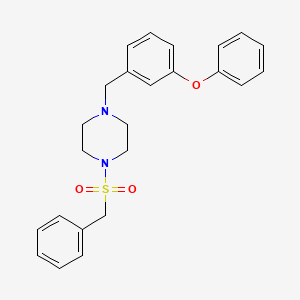
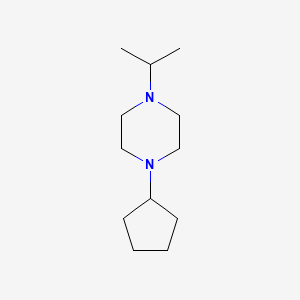
![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B10878822.png)
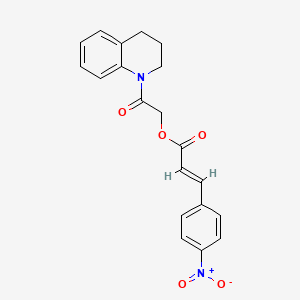
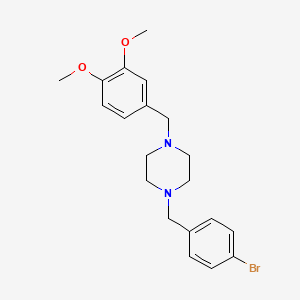
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one](/img/structure/B10878835.png)
